![molecular formula C16H26ClNO2 B2817642 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1185474-68-3](/img/structure/B2817642.png)
1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride
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Description
1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride, also known as MTPO, is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. MTPO has been studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Scientific Research Applications
Synthesis and Characterization
The scientific research on compounds structurally related to 1-(4-Methylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride focuses on their synthesis, characterization, and potential applications across various fields, including pharmaceuticals and materials science. Due to the absence of direct studies on the specified compound, the following information highlights research on closely related compounds.
Synthetic Pathways and Radiochemical Purity : Research on related compounds, such as the synthesis of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate and its 3-[14C]-isotopomer, showcases the complex synthetic routes and the achievement of high radiochemical purity essential for pharmacological studies (Czeskis, 1998).
Analytical Techniques : The development of a simple and sensitive High-Performance Thin-Layer Chromatography (HPTLC) method for the simultaneous analysis of related compounds, such as Tolperisone Hydrochloride, illustrates the importance of analytical techniques in characterizing the physicochemical properties of these compounds (Patel et al., 2012).
Receptor Antagonist Activity : Another study focused on the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity, demonstrating the therapeutic potential of structurally related compounds in treating conditions mediated by α1 receptors (Hon, 2013).
Electrochemical Behavior of Metal Complexes : Research on the electrochemical behavior of transition metal complexes containing nitrogen heterocyclic sulfur donor ligand derived from compounds like 1,3-di(2-methylpiperidino)propan-2-ol highlights the potential applications in materials science and catalysis (Görgülü et al., 2009).
properties
IUPAC Name |
1-(4-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-13-3-5-16(6-4-13)19-12-15(18)11-17-9-7-14(2)8-10-17;/h3-6,14-15,18H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWLRXXFWSBPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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